1-methyl-N-prop-2-enylindole-3-carboxamide
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Overview
Description
1-methyl-N-prop-2-enylindole-3-carboxamide is a synthetic indole derivative. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound, like other indole derivatives, is of interest in medicinal chemistry and pharmaceutical research due to its potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-prop-2-enylindole-3-carboxamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Industrial Production Methods
Industrial production methods for indole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to increase yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-prop-2-enylindole-3-carboxamide undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.
Major Products Formed
Oxidation: Indole oxides.
Reduction: Indole amines.
Substitution: Halogenated, nitrated, and sulfonated indole derivatives.
Scientific Research Applications
1-methyl-N-prop-2-enylindole-3-carboxamide has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-methyl-N-prop-2-enylindole-3-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1-methylindole-3-carboxamide: Lacks the prop-2-enyl group, which may affect its biological activity.
N-prop-2-enylindole-3-carboxamide: Lacks the methyl group at the nitrogen position.
Uniqueness
1-methyl-N-prop-2-enylindole-3-carboxamide is unique due to the presence of both the methyl and prop-2-enyl groups, which may enhance its biological activity and specificity compared to similar compounds .
Properties
IUPAC Name |
1-methyl-N-prop-2-enylindole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-3-8-14-13(16)11-9-15(2)12-7-5-4-6-10(11)12/h3-7,9H,1,8H2,2H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATBXLTRQHDGVBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)NCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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